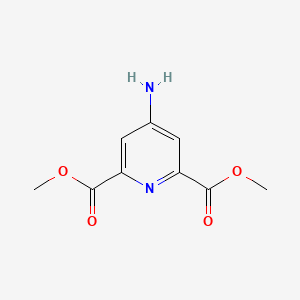
4-アミノピリジン-2,6-ジカルボン酸ジメチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 4-aminopyridine-2,6-dicarboxylate is an organic compound with the molecular formula C9H10N2O4. It is a derivative of pyridine, characterized by the presence of two ester groups and an amino group attached to the pyridine ring. This compound is known for its stability and is typically found as a white or off-white crystalline solid .
科学的研究の応用
Dimethyl 4-aminopyridine-2,6-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of polymers and other materials
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing dimethyl 4-aminopyridine-2,6-dicarboxylate involves the N-oxidation of pyridine, followed by a demethylation reaction using methanol . Another method includes the reduction of dimethyl 4-azidopyridine-2,6-dicarboxylate using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere .
Industrial Production Methods
Industrial production of dimethyl 4-aminopyridine-2,6-dicarboxylate typically involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The reactions are carried out under controlled conditions to ensure the safety and efficiency of the process .
化学反応の分析
Types of Reactions
Dimethyl 4-aminopyridine-2,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions include nitro derivatives, amines, and substituted esters, depending on the specific reagents and conditions used .
作用機序
The mechanism of action of dimethyl 4-aminopyridine-2,6-dicarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the ester groups can participate in various chemical interactions. These interactions can modulate the activity of the target molecules, leading to the observed effects .
類似化合物との比較
Similar Compounds
- Dimethyl pyridine-2,6-dicarboxylate
- Dimethyl 4-chloropyridine-2,6-dicarboxylate
- Dimethyl 4-hydroxypyridine-2,6-dicarboxylate
- Dimethyl 3-bromopyridine-2,6-dicarboxylate
- Dimethyl 4-bromopyridine-2,6-dicarboxylate
Uniqueness
Dimethyl 4-aminopyridine-2,6-dicarboxylate is unique due to the presence of both amino and ester functional groups on the pyridine ring. This combination allows for a diverse range of chemical reactions and interactions, making it a versatile compound in various fields of research and industry .
特性
IUPAC Name |
dimethyl 4-aminopyridine-2,6-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-14-8(12)6-3-5(10)4-7(11-6)9(13)15-2/h3-4H,1-2H3,(H2,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZTSUWWTESDXNW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=N1)C(=O)OC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
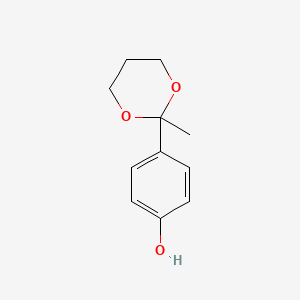


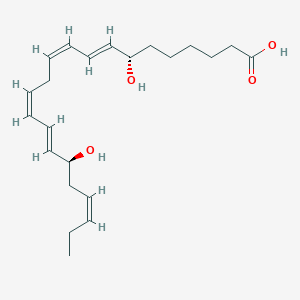
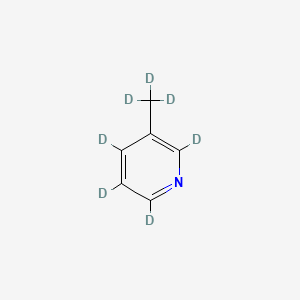
![[3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol-d5](/img/structure/B587993.png)
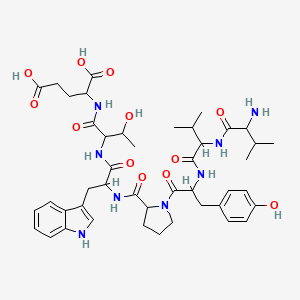
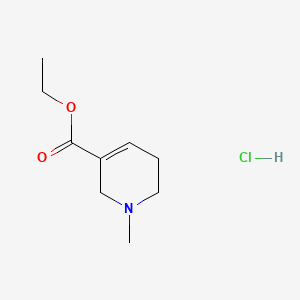
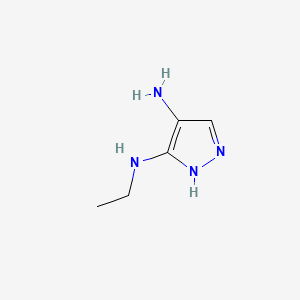
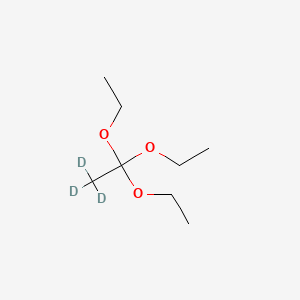
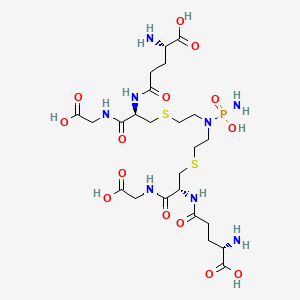
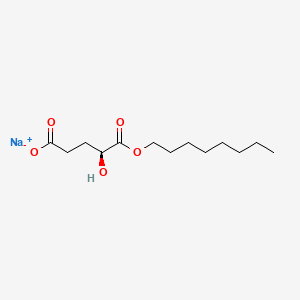
![2H-[1,3]Thiazolo[4,5-b]azepine](/img/structure/B588003.png)
